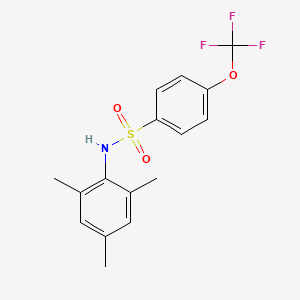![molecular formula C11H8LiNO4S B13582119 lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological and pharmaceutical applications. This compound, in particular, features a unique fused heterocyclic ring system, which contributes to its multifunctional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by a series of cyclization and oxidation reactions. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a solvent like toluene has been shown to yield high-purity isoindole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions are typically multifunctionalized isoindole derivatives, which can have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism . These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and modulation of cellular growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimides: These compounds share a similar isoindole core and are known for their biological activities.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have diverse biological and clinical applications.
N-isoindoline-1,3-diones: These compounds are structurally related and have applications in pharmaceuticals and materials science.
Uniqueness
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate stands out due to its unique fused heterocyclic ring system, which imparts multifunctional properties and enhances its potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H8LiNO4S |
|---|---|
Poids moléculaire |
257.2 g/mol |
Nom IUPAC |
lithium;1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate |
InChI |
InChI=1S/C11H9NO4S.Li/c13-9-6-3-1-2-4-7(6)10-12(9)8(11(14)15)5-17(10)16;/h1-4,8,10H,5H2,(H,14,15);/q;+1/p-1 |
Clé InChI |
DJZIRZPMZYTHKX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1C(N2C(S1=O)C3=CC=CC=C3C2=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


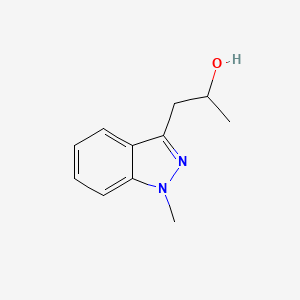

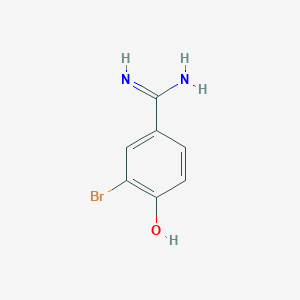



![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
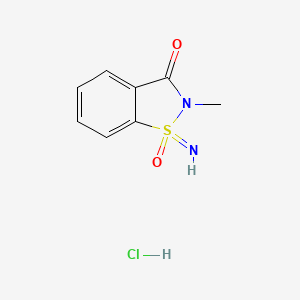
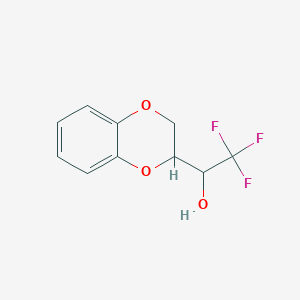
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
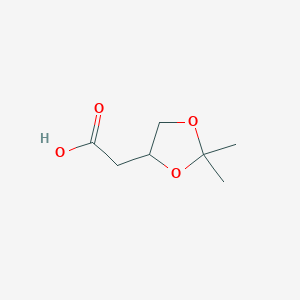
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
